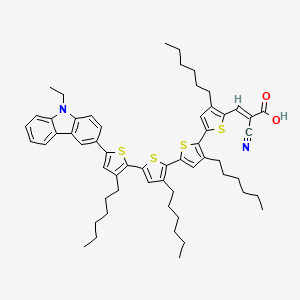
Diironnonacarbonyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diironnonacarbonyl, also known as iron enneacarbonyl, is an organometallic compound with the formula Fe₂(CO)₉. This compound is an important reagent in organometallic chemistry and is occasionally used in organic synthesis. It is a more reactive source of iron(0) than iron pentacarbonyl (Fe(CO)₅). This compound appears as micaceous orange crystals and is virtually insoluble in all common solvents .
Méthodes De Préparation
Diironnonacarbonyl is typically synthesized through the photolysis of an acetic acid solution of iron pentacarbonyl. The reaction proceeds as follows: [ 2 \text{Fe(CO)}_5 \rightarrow \text{Fe}_2(\text{CO})_9 + \text{CO} ] This method produces this compound in good yield . Industrial production methods are similar, involving the controlled photolysis of iron pentacarbonyl under specific conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Diironnonacarbonyl undergoes various chemical reactions, including:
Oxidative Addition: For example, the oxidative addition of allyl bromide to this compound gives the allyl iron(II) derivative.
Substitution Reactions: This compound can react with phenylsilanes to form triply bridged diiron complexes.
Thermal Decomposition: This compound can decompose thermally to produce iron nanoparticles.
Common reagents used in these reactions include allyl bromide and phenylsilanes, and the reactions are typically conducted in tetrahydrofuran (THF) slurries . Major products formed from these reactions include various iron complexes and iron nanoparticles.
Applications De Recherche Scientifique
Diironnonacarbonyl has several scientific research applications:
Mécanisme D'action
The mechanism of action of diironnonacarbonyl involves the formation of iron-carbonyl bonds. The compound consists of a pair of Fe(CO)₃ centers linked by three bridging CO ligands. Theoretical analyses suggest the absence of a direct Fe-Fe bond, proposing instead an Fe-C-Fe three-center-two-electron “banana bond” for one of the bridging carbonyls . This unique bonding structure contributes to its reactivity and utility in various chemical reactions.
Comparaison Avec Des Composés Similaires
Diironnonacarbonyl is unique among iron carbonyls due to its low solubility and reactivity. Similar compounds include:
Iron Pentacarbonyl (Fe(CO)₅): A more common and less reactive source of iron(0).
Triiron Dodecacarbonyl (Fe₃(CO)₁₂): Another iron carbonyl with different reactivity and solubility properties.
Dimanganese Decacarbonyl (Mn₂(CO)₁₀): A manganese analog with similar molecular weight but different solubility and reactivity.
Dicobalt Octacarbonyl (Co₂(CO)₈): A cobalt analog with similar properties.
This compound’s unique properties, such as its low solubility and specific reactivity, make it an exceptional compound in organometallic chemistry .
Propriétés
Formule moléculaire |
C9H3Fe2O9 |
|---|---|
Poids moléculaire |
366.80 g/mol |
Nom IUPAC |
carbon monoxide;iron;iron(3+);methanone |
InChI |
InChI=1S/3CHO.6CO.2Fe/c9*1-2;;/h3*1H;;;;;;;;/q3*-1;;;;;;;;+3 |
Clé InChI |
CGJSNKHFIBINMR-UHFFFAOYSA-N |
SMILES canonique |
[CH-]=O.[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,4S,5S,7R,8R,9S,11S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12055828.png)
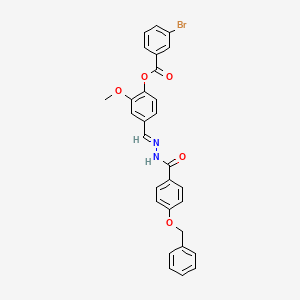

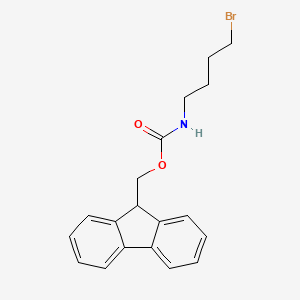
![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanamide](/img/structure/B12055858.png)


![2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12055870.png)
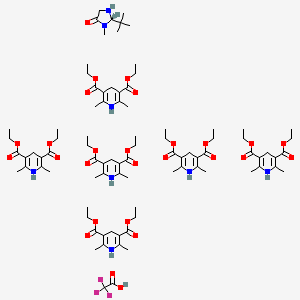
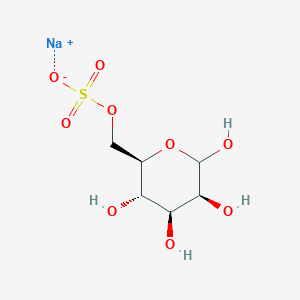
![N-cyclohexylcyclohexanamine;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12055897.png)
![(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)

